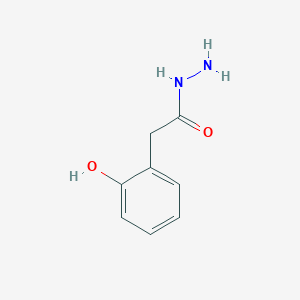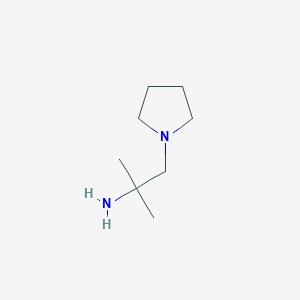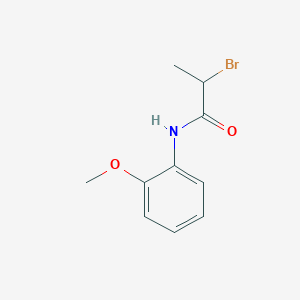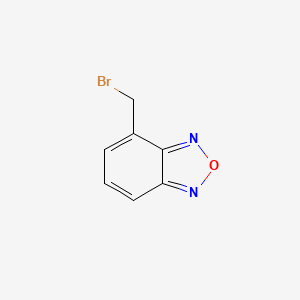
2-(2-Hydroxyphenyl)acetohydrazide
Overview
Description
2-(2-Hydroxyphenyl)acetohydrazide is a chemical compound that is part of a broader class of acetylhydrazone derivatives. These compounds have been the subject of various studies due to their potential biological activities, including antitumor properties. The compound itself is not explicitly synthesized in the provided papers, but related compounds with similar structures and functionalities have been synthesized and evaluated for their biological activities, such as antitumor and antioxidant properties .
Synthesis Analysis
The synthesis of related acetohydrazide derivatives often involves multi-step reactions starting from various phenolic or aniline precursors. For instance, the synthesis of 2-[2-(phenylthiomethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide derivatives involves the reaction of phenylthiomethyl-benzo[d]imidazole moieties with appropriate hydrazides . Another example is the synthesis of 2-(2-hydroxyphenyl)acetonitriles, which can be transformed into benzofuranones, indicating the versatility of the hydroxyphenyl starting materials in synthesizing related compounds . These methods highlight the potential pathways that could be adapted for the synthesis of 2-(2-Hydroxyphenyl)acetohydrazide.
Molecular Structure Analysis
The molecular structure of acetohydrazide derivatives is characterized by the presence of an acetohydrazide group, which can exhibit electronic delocalization as suggested by the short N—N bond lengths found in compounds like 2-(4-methoxyphenoxy)acetohydrazide . The crystal structures of these compounds often reveal extensive hydrogen bonding, which contributes to their stability and potential for forming supramolecular assemblies .
Chemical Reactions Analysis
Acetohydrazide derivatives can participate in various chemical reactions due to their functional groups. For example, the hydroxyphenyl group can be involved in the formation of o-quinone methides, which are reactive intermediates that can lead to further chemical transformations . Additionally, the hydrazide group can react with aldehydes and ketones to form hydrazone linkages, which are often used in the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetohydrazide derivatives are influenced by their molecular structure. The presence of hydrogen bonding in the crystal structure can affect the melting points and solubility of these compounds . The electronic properties, such as delocalization within the acetohydrazide group, can impact the reactivity and stability of the molecules . Moreover, the substituents on the phenyl ring can modulate the electronic distribution and thus the chemical behavior of these compounds .
Scientific Research Applications
Corrosion Inhibition
2-(2-Hydroxyphenyl)acetohydrazide derivatives have been explored for their potential as corrosion inhibitors. A study by Singh et al. (2021) demonstrated the synthesis of environmentally benign corrosion inhibitors, including a derivative of 2-(2-Hydroxyphenyl)acetohydrazide. They assessed their efficacy in protecting mild steel against corrosion in an acidic medium. Electrochemical techniques, microscopy, and computational simulations were employed to understand their protective abilities and interaction mechanisms with metal surfaces (Singh et al., 2021).
Nonlinear Optical Applications
The nonlinear optical properties of certain hydrazones, including derivatives of 2-(2-Hydroxyphenyl)acetohydrazide, have been investigated for potential applications in optical devices. Naseema et al. (2010) synthesized three such compounds and analyzed their third-order nonlinear optical properties using a z-scan technique. These compounds displayed two-photon absorption and exhibited potential for use in optical power limiting, optical switches, and other applications (Naseema et al., 2010).
Anticancer Activity
Research has also delved into the anticancer potential of 2-(2-Hydroxyphenyl)acetohydrazide derivatives. Salahuddin et al. (2014) conducted a study where they synthesized and characterized compounds derived from 2-(2-Hydroxyphenyl)acetohydrazide and evaluated their in vitro anticancer efficacy. Some of these compounds showed moderate activity against various cancer cell lines (Salahuddin et al., 2014).
Antileishmanial Activity
Ahsan et al. (2016) synthesized a series of 2-(2-Hydroxyphenyl)acetohydrazide analogues and assessed their antileishmanial activity against Leishmania donovani. The study highlighted the potential of these compounds as therapeutics for leishmaniasis, with some demonstrating promising activity without significant cytotoxicity (Ahsan et al., 2016).
Structural and Spectroscopic Studies
Structural and spectroscopic investigations have been carried out on various derivatives of 2-(2-Hydroxyphenyl)acetohydrazide. Padmavathy & Devi (2013) conducted experimental and theoretical studies on the structural properties of a derivative, offering insights into its chemical behavior and potential applications in areas like microbiology (Padmavathy & Devi, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-hydroxyphenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-8(12)5-6-3-1-2-4-7(6)11/h1-4,11H,5,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJFPMLYICHHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286525 | |
| Record name | 2-Hydroxybenzeneacetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyphenyl)acetohydrazide | |
CAS RN |
22446-43-1 | |
| Record name | 2-Hydroxybenzeneacetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22446-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxybenzeneacetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-HYDROXYPHENYL)ACETHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B1334616.png)



![5-Methylbenzo[b]thiophene-2-methanol](/img/structure/B1334623.png)







